(2R,3R,11bR)-Dihydrotetrabenazine D-Val
Description
Properties
Molecular Formula |
C₂₄H₃₈N₂O₄ |
|---|---|
Molecular Weight |
418.57 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Research
Stereoselective Synthesis of (2R,3R,11bR)-Dihydrotetrabenazine
The core of valbenazine (B1662120), the (2R,3R,11bR)-dihydrotetrabenazine scaffold, is the primary target of stereoselective synthesis. The three contiguous chiral centers necessitate precise control over the reaction sequences to obtain the desired enantiomerically pure product. Methodologies generally involve either the resolution of a racemic mixture or a direct asymmetric synthesis.
Chiral Resolution and Enantioselective Synthesis Approaches
Achieving the specific stereochemistry of (+)-α-dihydrotetrabenazine is paramount, as binding affinity to VMAT2 is highly stereospecific. nih.gov The (2R,3R,11bR)-isomer exhibits the most potent VMAT2 inhibition, with a binding affinity (Ki) of 3.96 nM. nih.gov
Chiral Resolution: This is a common strategy that involves separating a racemic mixture.
Resolution of Dihydrotetrabenazine (B1670615): One approach involves the reduction of racemic tetrabenazine (B1681281) (TBZ) to produce a mixture of α- and β-dihydrotetrabenazine (HTBZ) isomers. tandfonline.com The racemic (±)-α-HTBZ can then be resolved using a chiral resolving agent. For example, di-p-toluoyl-L-tartaric acid can be used to crystallize the salt of the desired (+)-α-HTBZ enantiomer, which can then be isolated. tandfonline.comresearchgate.net
Resolution of Tetrabenazine: An alternative method is to resolve the precursor, racemic tetrabenazine, first. Using a chiral acid such as (1S)-(+)-10-camphorsulfonic acid allows for the isolation of the (+)-(3R,11bR)-TBZ enantiomer. nih.gov This enantiomerically pure precursor is then stereoselectively reduced to yield the target (+)-α-HTBZ. nih.gov
Enzymatic Resolution: Biocatalytic methods are also being explored. Ketoreductases (KREDs) can be used for the kinetic resolution of racemic (±)-TBZ, a process that can potentially simplify the resolution and reduction into a single, environmentally friendly step. acs.orgsemanticscholar.org
Enantioselective Synthesis: This approach builds the chiral molecule directly, avoiding the loss of 50% of the material inherent in classical resolution.
Diastereoselective Synthesis of Dihydrotetrabenazine Scaffolds
Once the enantiomerically pure (+)-(3R,11bR)-tetrabenazine is obtained, the reduction of its ketone group at the C-2 position must be controlled to favor the formation of the (2R) alcohol, which corresponds to the α-isomer.
Borohydride (B1222165) Reduction: Standard reduction with sodium borohydride (NaBH₄) is diastereoselective but not ideal, typically yielding a mixture of the desired (+)-α-HTBZ [(2R,3R,11bR)] and the (+)-β-HTBZ [(2S,3R,11bR)] isomers in approximately a 4:1 ratio. nih.gov This necessitates a challenging purification step, often via column chromatography, which is not well-suited for large-scale production. google.com
Highly Selective Reagents: The use of borane (B79455) or borane complexes, such as borane-methyl sulfide (B99878) (BMS), at low temperatures (e.g., -20°C) dramatically improves the stereoselectivity of the reduction. google.comgoogle.com This method yields the (2R,3R,11bR) isomer as the primary product, greatly improving the chemical yield and simplifying the purification process, making it more amenable to industrial-scale synthesis. nih.gov
Enzymatic Approaches: Research into ketoreductase enzymes, enhanced by directed evolution and machine learning, aims to develop biocatalysts with high diastereoselectivity for reducing tetrabenazine to specific dihydrotetrabenazine isomers. nih.govfigshare.com
Novel Synthetic Routes and Precursor Chemistry
The industrial production of valbenazine has spurred the development of efficient and sustainable synthetic processes. acs.org
The synthesis of valbenazine is a multi-step process that begins with the construction of the tetrabenazine core, followed by stereoselective reduction and final esterification. A next-generation commercial process has been developed that employs Green Chemistry principles to improve efficiency. acs.org This improved route has resulted in a 43% reduction in manufacturing time and a 45% decrease in material use. acs.org
The key steps in a modern synthesis are:
Formation of the Tetrabenazine Core: This is often achieved through a reaction between a dihydroisoquinoline derivative and a substituted ketone, such as a Mannich base. acs.orgnih.gov The starting materials for the commercial synthesis are 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride and 3-((dimethylamino)methyl)-5-methylhexan-2-one (B1465102) oxalate. acs.org
Stereoselective Reduction: The resulting tetrabenazine is stereoselectively reduced to (+)-α-dihydrotetrabenazine as described previously.
Esterification: The final step is the coupling of the (2R,3R,11bR)-dihydrotetrabenazine with a protected L-valine amino acid, such as N-Boc-L-valine. acs.org This esterification is typically carried out using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
Deprotection: The protecting group on the valine moiety (e.g., Boc) is then removed to yield the final valbenazine compound, which is often isolated as a salt, such as the ditosylate salt. acs.org
Table 1: Key Reagents in Valbenazine Synthesis
| Reagent/Starting Material | Role in Synthesis | Reference |
|---|---|---|
| 6,7-dimethoxy-3,4-dihydroisoquinoline | Precursor for the tetrabenazine core | acs.org |
| (1S)-(+)-10-camphorsulfonic acid | Chiral resolving agent for tetrabenazine | nih.gov |
| Borane-methyl sulfide (BMS) | Highly stereoselective reducing agent | google.comresearchgate.net |
| Boc-L-valine | Protected amino acid for esterification | acs.org |
| EDCI / DMAP | Coupling agents for ester formation | researchgate.net |
Research into Structural Modifications for Investigating Binding Affinity
To develop VMAT2 inhibitors with improved properties, extensive research has been conducted on modifying the dihydrotetrabenazine scaffold. The binding affinity of these analogs is a critical parameter, with the (3R,11bR)-configuration being a crucial determinant for high-affinity binding to VMAT2. nih.gov
Aromatic Ring Modifications: The methoxy (B1213986) groups on the aromatic ring of the dihydrotetrabenazine structure are key targets for modification.
Replacing the methoxy group at the 9-position with a bulkier, more metabolically stable group has proven to be a successful strategy. A derivative with a 9-(2,2,2-trifluoroethoxy) group, specifically the (2R,3R,11bR) isomer, exhibited a VMAT2 binding affinity (Ki) of 1.48 nM, which is more potent than the parent (+)-α-HTBZ. nih.gov This modification also prevents O-demethylation, a common metabolic pathway. nih.gov
Another modification, the introduction of a 9-cyclopropylmethoxy group, also resulted in a compound with exceptionally high VMAT2 affinity (Ki = 0.75 nM for the (2R,3R,11bR) isomer). nih.gov
Alkyl Side-Chain Modifications: The isobutyl group at the C-3 position has also been a target for modification. The synthesis of various 3-alkyl-dihydrotetrabenazine derivatives has shown that these compounds can maintain moderate to good binding affinity for VMAT2. nih.gov
C-2 Hydroxyl Group: The hydroxyl group at the C-2 position is critical for interaction with the VMAT2 binding site, potentially forming a hydrogen bond. elifesciences.orgelifesciences.org Valbenazine itself is a prodrug where this hydroxyl is esterified with L-valine, resulting in a lower binding affinity (Ki ≈ 150 nM) until it is hydrolyzed in vivo to the highly active metabolite, (+)-α-HTBZ. elifesciences.orgnih.gov
Table 2: VMAT2 Binding Affinities of Dihydrotetrabenazine Derivatives
| Compound | Stereochemistry | VMAT2 Binding Affinity (Ki) | Reference |
|---|---|---|---|
| (+)-α-Dihydrotetrabenazine (HTBZ) | (2R,3R,11bR) | 3.96 nM | nih.gov |
| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | 23,700 nM | mdpi.com |
| (+)-9-Cyclopropylmethoxy-α-dihydrotetrabenazine | (2R,3R,11bR) | 0.75 nM | nih.gov |
| (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine | (2R,3R,11bR) | 1.48 nM | nih.gov |
| Valbenazine | (2R,3R,11bR) ester | ~150 nM | elifesciences.org |
Chemical Characterization Methods in Synthetic Research
A suite of analytical techniques is essential for the successful synthesis and characterization of (2R,3R,11bR)-Dihydrotetrabenazine D-Val and its intermediates. These methods are crucial for confirming the structure, purity, and stereochemistry of the synthesized compounds.
Chromatographic Techniques:
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of chiral intermediates and the final product. nih.govtandfonline.com
Column Chromatography: Utilized for the purification of intermediates and separation of diastereomers, though it can be challenging and low-yielding for isomers with similar polarities. google.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of atoms. Advanced 2D-NMR techniques, such as NOESY, are employed to determine the relative stereochemistry and conformation of the molecule. researchgate.netnih.gov
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
Crystallographic and Physical Methods:
X-ray Crystallography: This powerful technique provides unambiguous proof of the absolute stereochemistry of a chiral molecule. researchgate.net It is often performed on crystalline salt derivatives (e.g., p-toluenesulfonate salts) of the final compound or key intermediates to confirm the (2R,3R,11bR) configuration. nih.govnih.gov
Optical Rotation: Measurement of the specific rotation ([α]D) is a classic method used to characterize and identify specific enantiomers. nih.gov
Melting Point (mp): A fundamental physical property used to assess the purity of crystalline solids. tandfonline.com
Molecular Pharmacology and Biochemical Mechanism Research
Detailed Investigation of Vesicular Monoamine Transporter 2 (VMAT2) Interaction
The primary mechanism of action for valbenazine (B1662120) is the reversible inhibition of VMAT2, a protein concentrated in the central nervous system responsible for transporting monoamine neurotransmitters from the cytoplasm into synaptic vesicles for storage and subsequent release. drugbank.compatsnap.comnih.gov By inhibiting VMAT2, valbenazine effectively reduces the loading of monoamines, such as dopamine (B1211576), into these vesicles. researchgate.net
Valbenazine itself is a prodrug that is extensively metabolized to its active form, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). wikipedia.orgnih.gov Both the parent compound and its metabolite exhibit inhibitory activity at VMAT2, though with markedly different potencies.
Valbenazine demonstrates a binding affinity (Ki) for human VMAT2 of approximately 150 nM. drugbank.comnih.gov Upon hydrolysis of its L-valine ester, it is converted to the significantly more potent active metabolite, [+]-α-HTBZ (also referred to as NBI-98782), which binds to human VMAT2 with a high affinity, showing an inhibitory constant (Ki) of about 3 nM. drugbank.comnih.govnih.gov Another metabolite, formed via oxidation by CYP3A4/5 and known as NBI-136110, also inhibits VMAT2, but with a lower affinity (Ki of 220 nM). nih.gov The high potency of [+]-α-HTBZ makes it the primary contributor to the clinical activity of valbenazine. nih.gov Studies using radioligand binding assays in rat forebrains have confirmed these findings, highlighting the potent effect of the [+]-α-HTBZ metabolite. nih.gov
Table 1: VMAT2 Binding Affinities of Valbenazine and its Metabolites
| Compound | Target | Binding Affinity (Ki) |
|---|---|---|
| Valbenazine | Human VMAT2 | ~150 nM drugbank.comnih.govelifesciences.org |
| (+)-α-dihydrotetrabenazine ([+]-α-HTBZ) | Human VMAT2 | ~3 nM drugbank.comnih.govnih.gov |
The interaction of tetrabenazine-related compounds with VMAT2 is complex and involves significant conformational changes in the transporter, suggestive of allosteric modulation. Structural studies of VMAT2 bound to tetrabenazine (B1681281) (TBZ), a related compound, reveal that the inhibitor locks the transporter in a lumen-facing, occluded conformation. nih.govebi.ac.uk This is described as a high-affinity, "dead-end" complex that prevents the normal transport cycle. elifesciences.orgnih.gov
Valbenazine has been shown to stabilize VMAT2 in a lumen-facing conformation. ebi.ac.uk The transporter itself possesses distinct polar networks that are believed to be critical in governing the conformational changes required for its function. researchgate.net The binding of inhibitors like valbenazine and its metabolites within a central site in the transmembrane domain arrests the transporter's cycling mechanism. nih.govelifesciences.org This action prevents the conformational shifts necessary for proton antiport and monoamine uptake, effectively modulating the transporter's function beyond simple competitive inhibition at the substrate binding site. elifesciences.org
VMAT2 functions as a proton-dependent antiporter, coupling the efflux of protons from inside a synaptic vesicle to the influx of monoamine neurotransmitters from the neuronal cytoplasm. nih.govelifesciences.org The reversible inhibition of VMAT2 by valbenazine and its active metabolite, [+]-α-HTBZ, disrupts this fundamental process. researchgate.netnih.gov
By binding to VMAT2, the drug prevents the uptake and packaging of monoamines—including dopamine, serotonin, norepinephrine, and histamine—into presynaptic vesicles. gcs-web.compatsnap.com This leads to a decrease in the vesicular storage of these neurotransmitters and, consequently, a reduction in their release into the synaptic cleft. researchgate.net The depletion of presynaptic dopamine is particularly significant, as it is thought to attenuate the overstimulation of postsynaptic dopamine receptors implicated in the pathophysiology of certain hyperkinetic movement disorders. patsnap.comnih.gov This reduction in monoamine availability in the synapse occurs without direct interaction with postsynaptic receptors. nih.gov
Exploration of Off-Target Interactions and Selectivity Profile
A key characteristic of (2R,3R,11bR)-Dihydrotetrabenazine D-Val is its high selectivity for VMAT2, with minimal interaction with other receptors and transporters, which contributes to its focused mechanism of action. springer.com
Extensive in vitro research has demonstrated that valbenazine and its primary active metabolite, [+]-α-HTBZ, have a negligible affinity for dopamine receptors. drugbank.com Specifically, binding assays show no appreciable affinity for the dopamine D2 receptor, with Ki values greater than 5000 nM. drugbank.comnih.gov This lack of interaction with postsynaptic dopamine receptors is a critical distinguishing feature from many other neuromodulatory agents. nih.gov While some computational network pharmacology studies have suggested potential links to the D2 receptor (DRD2) as a core target, direct radioligand binding studies have consistently confirmed the absence of significant binding. nih.govnih.gov This high degree of selectivity ensures that its therapeutic effects are mediated through presynaptic VMAT2 inhibition rather than postsynaptic receptor blockade. nih.gov
The selectivity of valbenazine and its metabolites extends beyond the dopaminergic system. The compound shows a high degree of specificity for VMAT2 over the peripherally located VMAT1 isoform, with a Ki for VMAT1 reported to be greater than 10 µM. drugbank.comwikipedia.org
Furthermore, comprehensive screening assays have confirmed that valbenazine and [+]-α-HTBZ have no significant binding affinity for a wide array of other targets, including serotonergic, adrenergic, histaminergic, and muscarinic receptors, with Ki values all reported to be above 5000 nM. drugbank.comnih.gov One study specifically screened valbenazine and its metabolites against more than 80 different targets and found no significant off-target binding, underscoring the drug's highly specific pharmacological profile. nih.gov This selectivity minimizes the potential for adverse effects related to interactions with other neurotransmitter systems. patsnap.com
Table 2: Selectivity Profile of Valbenazine and its Active Metabolite ([+]-α-HTBZ)
| Receptor/Transporter Family | Binding Affinity (Ki) |
|---|---|
| Dopaminergic (including D2) | > 5000 nM drugbank.comnih.gov |
| Serotonergic | > 5000 nM drugbank.comnih.gov |
| Adrenergic | > 5000 nM drugbank.comnih.gov |
| Histaminergic | > 5000 nM drugbank.com |
| Muscarinic | > 5000 nM drugbank.com |
Structure-Activity Relationship (SAR) Studies for Biological Activity Enhancement
The biological activity of dihydrotetrabenazine (B1670615) derivatives is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies are crucial in elucidating which molecular features are essential for potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2), the primary therapeutic target.
The stereochemistry of the dihydrotetrabenazine (DHTBZ) core is the single most critical factor determining its affinity for VMAT2. The molecule possesses three chiral centers, leading to eight possible stereoisomers. Research has unequivocally demonstrated that VMAT2 binding is highly stereospecific. nih.gov
Systematic evaluation of all eight stereoisomers of DHTBZ has revealed that the (2R,3R,11bR) configuration, also known as (+)-α-dihydrotetrabenazine, exhibits the highest binding affinity for VMAT2, with a reported inhibitor constant (Kᵢ) of approximately 3.96 nM. nih.govbiorxiv.org This affinity is even slightly more potent than its parent compound, (+)-tetrabenazine (Kᵢ = 4.47 nM). nih.gov In stark contrast, its enantiomer, (2S,3S,11bS)-dihydrotetrabenazine, is over 6000-fold less potent. nih.gov
The (3R,11bR) configuration is considered a key determinant for high-affinity binding. nih.govbiorxiv.org All isomers containing this specific arrangement, including (+)-tetrabenazine, (+)-α-DHTBZ, and (+)-β-DHTBZ ((2S,3R,11bR)-DHTBZ), exhibit potent VMAT2 inhibition. nih.gov Conversely, isomers with an alternative (3S,11bR) configuration show a marked decrease in potency. nih.gov This highlights the precise geometric and electronic complementarity required between the ligand and the VMAT2 binding site.
| Compound | Stereochemistry | VMAT2 Binding Affinity (Kᵢ, nM) | Relative Potency Ranking |
|---|---|---|---|
| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 | 1 (Most Potent) |
| (+)-Tetrabenazine | (3R,11bR) | 4.47 | 2 |
| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 | 3 |
| (+)-4 | (2R,3S,11bR) | 71.1 | 4 |
| (-)-β-DHTBZ | (2R,3S,11bS) | 2460 | 5 |
| (-)-4 | (2S,3R,11bS) | 4630 | 6 |
| (-)-α-DHTBZ | (2S,3S,11bS) | 23,700 | 7 |
| (-)-Tetrabenazine | (3S,11bS) | 36,400 | 8 (Least Potent) |
Data sourced from Yao, et al. (2011). nih.gov
High-resolution cryogenic electron microscopy (cryo-EM) studies of VMAT2 in complex with tetrabenazine have provided unprecedented insight into the conformational state of the transporter and the specific molecular interactions that stabilize the drug-protein complex. elifesciences.orgelifesciences.org Tetrabenazine and its dihydro-metabolites bind within a central cavity of VMAT2, locking the transporter in an occluded conformation that prevents both substrate binding and transport. biorxiv.orgelifesciences.org
The binding site is an amphipathic pocket, composed of both polar and non-polar amino acid residues. elifesciences.org The tertiary amine of the ligand orients towards a negatively charged surface of the binding pocket. elifesciences.org Key residues identified as critical for interaction include:
Asparagine 34 (N34): The amide of N34 is proposed to form a hydrogen bond with the ligand. Structural analysis suggests that the hydroxyl group of dihydrotetrabenazine may act as a hydrogen bond donor to the carbonyl oxygen of N34, an interaction that could explain its slightly enhanced affinity over tetrabenazine. elifesciences.orgresearchgate.net
Arginine 189 (R189) and Glutamate 312 (E312): These residues are in close proximity to the bound ligand and are believed to participate directly in binding. nih.gov
Gating Residues: The binding of the inhibitor locks both the cytosolic and lumenal "gates" of the transporter. The outer cytosolic gate involves a cation-pi interaction between Arginine 217 (R217) and Tyrosine 418 (Y418), which seals off access to the binding site from the cell's interior. elifesciences.org
Computational Chemistry and Molecular Modeling Applications
Computational techniques are instrumental in rationalizing the observed SAR and guiding the design of new, more potent, and selective VMAT2 inhibitors.
Molecular docking and molecular dynamics (MD) simulations have been used to model the interaction between tetrabenazine derivatives and VMAT2. nih.govresearchgate.net Docking simulations, using the cryo-EM structure of VMAT2 as a template, successfully predict a binding pose for tetrabenazine that is nearly identical to the experimentally resolved structure. elifesciences.org
These simulations suggest that the ligand can adopt multiple stable poses within the same binding pocket. elifesciences.orgresearchgate.net MD simulations, which model the movement of the protein and ligand over time, show that the stability of the tetrabenazine-VMAT2 complex is influenced by the protonation states of several key acidic residues (D33, E312, D399, D426) that line the central cavity. nih.govnih.gov Maintaining a neutral charge within the binding pocket appears to best preserve the stable, inhibitor-bound occluded state of the transporter. nih.gov These computational studies highlight the dynamic nature of the ligand-protein interaction and help explain how the inhibitor can adapt to the conformational flexibility of the transporter to achieve a stable, high-affinity bound state. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the potency of novel, unsynthesized analogs.
One such study developed a QSAR model for a set of 104 VMAT2 ligands, including tetrabenazine and lobeline (B1674988) analogs, using an artificial neural network (ANN) approach. nih.gov The model was built using a variety of molecular descriptors (topological, geometric, etc.) and demonstrated strong predictive power. nih.gov
The final nonlinear ANN model showed excellent agreement between the computationally predicted and experimentally observed VMAT2 binding affinities, with a high squared correlation coefficient for the training set (r² = 0.91) and strong external predictivity (q² = 0.82). nih.gov This was the first major QSAR modeling study for VMAT2 inhibitors and it successfully demonstrated the nonlinear relationship between the molecular descriptors and VMAT2 activity. nih.gov Such models are powerful tools that can accelerate the drug discovery process by prioritizing the synthesis of compounds predicted to have the highest activity, thereby refining the search for enhanced therapeutic agents. nih.gov
Advanced Analytical Research Techniques for Compound and Metabolite Studies
Development of High-Resolution Chromatographic Methods for Research Samples
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of Valbenazine (B1662120) and its metabolites in research and quality control settings. wisdomlib.org A validated reverse-phase HPLC (RP-HPLC) method has been developed for the determination of Valbenazine in bulk drug substance and pharmaceutical forms. wisdomlib.org This method demonstrates high precision, accuracy, and stability, making it suitable for quantitative analysis. wisdomlib.org Key parameters of this method highlight its robustness for research applications. wisdomlib.org
Table 1: HPLC Method Parameters for Valbenazine Analysis
| Parameter | Specification |
|---|---|
| Column | Phenomenex C18 |
| Mobile Phase | Acetonitrile, Water, and Triethylamine buffer |
| Ratio | 60:40:0.5% |
| Linearity Range | 50-150 µg/ml |
| Correlation Coefficient (R²) | 0.999 |
Data sourced from a study on a validated HPLC method for Valbenazine. wisdomlib.org
For the analysis of research samples from biological matrices, such as plasma, more sensitive and specific methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant technique for quantifying Valbenazine and its key metabolites, including the highly active [+]-α-dihydrotetrabenazine (NBI-98782) and another metabolite, NBI-136110. nih.gov In preclinical and pharmacokinetic studies, a validated LC-MS/MS system is employed to determine plasma concentrations. nih.gov These methods involve protein precipitation to extract the analytes from plasma, followed by chromatographic separation and mass spectrometric detection, using isotopically labeled internal standards to ensure accuracy. nih.gov
A typical system for this analysis consists of a high-performance liquid chromatography pump system and an advanced mass spectrometer, such as the API4000. nih.gov This combination allows for the selective and sensitive quantification of the parent drug and its metabolites even at low concentrations found in preclinical research samples. nih.govneurology.org
Application of Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Metabolites
The metabolism of Valbenazine involves hydrolysis of the valine ester to form the primary active metabolite, [+]-α-dihydrotetrabenazine, and subsequent oxidation by cytochrome P450 enzymes (primarily CYP3A4/5 and CYP2D6) to produce other metabolites. nih.govdrugbank.com The identification and structural confirmation of these research intermediates and metabolites rely heavily on advanced spectroscopic techniques.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose. It provides critical information on the molecular weight of metabolites. Tandem mass spectrometry (MS/MS) experiments further involve the fragmentation of the metabolite ions, generating a unique fragmentation pattern or "fingerprint" that helps to deduce the chemical structure and identify the sites of metabolic modification.
While mass spectrometry provides strong evidence for metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often considered the definitive technique for complete structural elucidation. Although specific NMR studies on Valbenazine metabolites are not widely published, the methodology is standard for this class of compounds. For instance, NMR spectroscopy has been applied in studies of the related compound tetrabenazine (B1681281) to investigate its structure under various conditions. researchgate.net For research purposes, NMR can unambiguously determine the precise location of atoms within a molecule, confirming the identity of isomers and complex metabolic products formed during in vitro and preclinical studies.
Bioanalytical Methodologies for In Vitro and Preclinical Sample Analysis
Bioanalytical methods are essential throughout the preclinical development process to understand a compound's behavior in biological systems. nuvisan.comnuvisan.com These methodologies are applied to both in vitro systems and samples from in vivo preclinical studies to assess the compound's pharmacokinetic and pharmacodynamic properties. bioagilytix.comaltasciences.com
For analyzing samples from preclinical pharmacokinetic studies, validated HPLC-MS/MS methods are the standard. nih.gov These assays are used to measure the concentration of Valbenazine and its metabolites, such as [+]-α-HTBZ, in biological fluids like plasma over time. nih.govneurology.org This data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). neurology.orgdrugbank.com
In addition to quantitative analysis, in vitro bioanalytical techniques are used to characterize the pharmacological activity of the parent compound and its metabolites. Radioligand binding assays are a primary example, used to determine the binding affinity of a compound for its target. neurology.org For Valbenazine, these studies were conducted to assess the ability of the parent drug and its major metabolites to inhibit the binding of a radiolabeled ligand to the vesicular monoamine transporter 2 (VMAT2). neurology.org These assays provide inhibitory constant (Ki) values, which indicate the potency of the inhibition. neurology.org
Table 2: VMAT2 Binding Affinity of Valbenazine and its Major Metabolites
| Compound | Target | Ki (Inhibitory Constant) |
|---|---|---|
| Valbenazine (NBI-98854) | VMAT2 | 110 - 190 nM |
| [+]-α-dihydrotetrabenazine (NBI-98782) | VMAT2 | 1.0 - 3.3 nM |
| NBI-136110 (mono-oxy metabolite) | VMAT2 | 160 - 220 nM |
Data sourced from in vitro radioligand binding studies. neurology.org
Preclinical Research Applications and Models
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models are fundamental for dissecting the molecular interactions of pharmacological compounds. For (2R,3R,11bR)-dihydrotetrabenazine, these studies have primarily focused on confirming its high-affinity binding to VMAT2. While specific cell-line studies are part of a broader research landscape, mechanistic elucidation often relies on preparations rich in the target protein, such as isolated human platelet homogenates, which express VMAT2.
Radioligand binding assays are a key in vitro technique used to determine the affinity of a compound for its target. In these assays, a radiolabeled ligand with known affinity for VMAT2 is incubated with a tissue preparation. The ability of a test compound, such as (2R,3R,11bR)-dihydrotetrabenazine, to displace the radioligand indicates its own binding affinity.
Research has consistently shown that the (+)-α-HTBZ isomer is a potent VMAT2 inhibitor. semanticscholar.org Studies have demonstrated that it binds to VMAT2 with high affinity, often in the low nanomolar range. nih.gov In contrast, it exhibits negligible affinity for a wide range of other neurotransmitter receptors, including dopamine (B1211576), serotonin, and adrenergic receptors, highlighting its selectivity. semanticscholar.org This high selectivity is a crucial characteristic, as it minimizes the potential for off-target effects, making it a precise tool for studying VMAT2-specific functions.
Ex Vivo Tissue Preparations for Biochemical Pathway Investigations
Ex vivo models, using tissue preparations from non-human animals, allow for the study of biochemical processes in a more intact, physiological environment than in vitro assays. Synaptosomes, which are isolated, sealed nerve terminals, are a particularly useful ex vivo preparation for studying the effects of drugs on synaptic vesicle function.
The primary function of VMAT2 is to package monoamines, such as dopamine (DA), from the neuronal cytoplasm into synaptic vesicles for subsequent release. The inhibition of this process is a key measure of a compound's functional activity at VMAT2. Studies using striatal synaptosomes from rats have been instrumental in demonstrating the functional consequences of (2R,3R,11bR)-dihydrotetrabenazine's binding to VMAT2.
In these experiments, synaptosomes are incubated with radiolabeled dopamine ([³H]DA), and the amount of radioactivity taken up into the vesicles is measured. The addition of a VMAT2 inhibitor reduces this uptake. Research on analogs of (+)-α-HTBZ has shown potent, concentration-dependent inhibition of [³H]DA uptake. nih.govnih.gov For instance, a closely related analog, (+)-9-trifluoroethoxy-α-dihydrotetrabenazine, demonstrated strong inhibition of [³H]DA uptake with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. nih.gov These findings confirm that the high-affinity binding observed in in vitro assays translates into a robust functional inhibition of the monoamine transport pathway.
| Compound | VMAT2 Binding Affinity (Kᵢ, nM) | [³H]DA Uptake Inhibition (IC₅₀, nM) |
|---|---|---|
| (+)-9-trifluoroethoxy-α-dihydrotetrabenazine | 1.48 | 6.11 |
| 9-cyclopropylmethoxy-dihydrotetrabenazine [(2R, 3R, 11bR)-13a] | 0.75 | N/A |
Data sourced from scientific publications investigating novel dihydrotetrabenazine analogs. nih.govtandfonline.com
In Vivo Non-Human Animal Models for Studying Neurobiological Systems
In vivo studies in non-human animal models, primarily rodents, are essential for understanding the integrated physiological and behavioral effects of a compound on a living organism.
By inhibiting VMAT2, (2R,3R,11bR)-dihydrotetrabenazine prevents the vesicular storage of monoamines, leaving them susceptible to metabolism in the cytoplasm. This leads to a depletion of monoamine levels in brain regions with dense monoaminergic innervation, such as the striatum and hypothalamus. nih.gov
A common method to assess this central effect in animal models is to measure spontaneous locomotor activity. A reduction in locomotor activity is a well-established surrogate marker for the central monoamine-depleting effects of VMAT2 inhibitors. nih.gov Studies have shown that administration of (+)-α-HTBZ analogs to rats leads to a dose-dependent decrease in locomotor activity, confirming their engagement with VMAT2 in the central nervous system and their ability to impact monoamine-dependent behaviors. nih.govtandfonline.com
A pharmacological probe is a compound with high potency and selectivity for a specific target, used to investigate the target's role in biological systems. The specific binding profile of (2R,3R,11bR)-dihydrotetrabenazine makes it an excellent probe for VMAT2.
Its utility is significantly enhanced through radiolabeling, for example, with carbon-11 ([¹¹C]). [¹¹C]-(+)-α-dihydrotetrabenazine has been used as a radioligand for Positron Emission Tomography (PET) imaging. nih.gov PET imaging with this tracer allows for the non-invasive visualization and quantification of VMAT2 distribution and density in the living brain. nih.gov This technique is a powerful research tool for studying the integrity of monoaminergic nerve terminals in various neurological conditions. The stereospecific nature of its binding is critical; only the (+)-isomer shows selective accumulation in monoamine-rich brain regions, which can be blocked by co-administration of an unlabeled VMAT2 inhibitor, confirming the specificity of the signal. nih.gov
Comparative Studies with Other Dihydrotetrabenazine Stereoisomers and Analogs
The tetrabenazine (B1681281) molecule has three chiral centers, leading to several possible stereoisomers of its dihydro-metabolites. Comparative studies of these isomers have been crucial in establishing the unique pharmacological profile of the (2R,3R,11bR) configuration.
Tetrabenazine itself is metabolized into four main dihydrotetrabenazine isomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ. nih.govnih.gov In contrast, valbenazine (B1662120) is a prodrug of a single isomer, (+)-α-HTBZ. semanticscholar.orgnih.gov Preclinical research has demonstrated significant pharmacological differences between these isomers.
(2R,3R,11bR)-Dihydrotetrabenazine [(+)-α-HTBZ]: Exhibits high-potency VMAT2 inhibition with minimal affinity for other CNS receptors. semanticscholar.orgnih.gov
(-)-α-HTBZ: Has much lower potency for VMAT2 but displays appreciable affinity for other receptors, such as dopamine D₂ and various serotonin receptors. semanticscholar.orgnih.gov
(+)-β-HTBZ: Is also a potent VMAT2 inhibitor. nih.govnih.gov
(-)-isomer of α-dihydrotetrabenazine: Is essentially inactive at the VMAT2 site. nih.gov
These comparative data underscore the stereospecificity of the VMAT2 binding site. nih.gov The specific (2R,3R,11bR) configuration is key to the high-affinity interaction. This understanding is critical for drug development, as it explains the distinct pharmacological profiles of drugs like tetrabenazine (which produces a mixture of metabolites) and valbenazine (which selectively produces the most potent and specific VMAT2-inhibiting metabolite). semanticscholar.orgnih.gov
| Stereoisomer | VMAT2 Binding Affinity (Kᵢ) | Source |
|---|---|---|
| (+)-α-dihydrotetrabenazine | 0.97 ± 0.48 nM | Rat Brain Striatum |
| (-)-α-dihydrotetrabenazine | 2.2 ± 0.3 µM | Rat Brain Striatum |
Data from a study demonstrating the stereospecific binding of α-dihydrotetrabenazine enantiomers to VMAT2. nih.gov Note the significant difference in affinity, with the (+)-isomer being over 2000 times more potent.
Future Directions and Emerging Research Avenues
Integration with Systems Biology and Omics Approaches in Neuropharmacology
The traditional "one-target, one-drug" paradigm is progressively being supplemented by a systems-level understanding of drug action. nih.govarxiv.org For a compound like (2R,3R,11bR)-Dihydrotetrabenazine D-Valine, which modulates the pivotal function of VMAT2, systems biology and omics technologies (proteomics, metabolomics, genomics) offer a powerful lens to decipher its broader impact on complex neural networks. nih.gov
Future research can leverage these approaches to:
Map Network-Level Effects: Move beyond the direct effect on VMAT2 and map the downstream consequences of altered monoamine vesicular packaging across interconnected neural circuits. This could involve using proteomic analysis to identify changes in protein expression in brain regions affected by hyperkinetic disorders following drug administration.
Identify Biomarkers: Utilize metabolomics to identify biomarkers that predict therapeutic response or reveal off-target effects. By analyzing the global metabolic profile in patient-derived cells or in vivo models, researchers can gain a comprehensive snapshot of the biochemical shifts induced by the compound.
Personalize Therapy: Integrate genomic data (pharmacogenomics) to understand how genetic variations, for instance in the CYP2D6 enzyme which metabolizes related compounds, influence the efficacy and metabolism of D-valine dihydrotetrabenazine (B1670615). nih.gov This can help tailor treatments to individual patients.
By integrating detailed kinetic modeling of drug-receptor interactions with compartmental neural modeling, a more dynamic and holistic picture of neuropharmacological effects can be achieved. nih.govarxiv.org This computational approach can simulate the electrophysiological and behavioral outcomes of VMAT2 modulation, guiding the development of more refined therapeutic strategies. nih.gov
Exploration of Novel Therapeutic Target Identification through Compound Modification
While VMAT2 is the established primary target, strategic modification of the (2R,3R,11bR)-dihydrotetrabenazine scaffold could uncover novel therapeutic applications or refined mechanisms of action. nih.govnih.gov The development of valbenazine (B1662120) and deutetrabenazine from the parent compound, tetrabenazine (B1681281), exemplifies the success of this strategy. nih.gov
Key research avenues include:
Prodrug Optimization: The use of an L-valine ester in valbenazine improves its pharmacokinetic profile. nih.gov Systematically exploring different amino acid promoieties, such as the D-valine in (2R,3R,11bR)-Dihydrotetrabenazine D-Valine, could yield derivatives with unique absorption, distribution, metabolism, and excretion (ADME) properties. This could lead to less frequent dosing or more consistent plasma concentrations of the active metabolite.
Subtype-Selective Inhibition: Research suggests the potential for developing VMAT2 inhibitors that are selective for specific monoamines (e.g., dopamine (B1211576) vs. serotonin). nih.gov Modifying the dihydrotetrabenazine structure could yield compounds that preferentially inhibit the transport of one monoamine over others, potentially offering a more targeted treatment for specific disorders with fewer side effects. nih.gov
Table 1: Comparison of Tetrabenazine and its Derivatives
| Compound | Key Structural Modification | Primary Rationale for Modification | Metabolic Consideration |
|---|---|---|---|
| Tetrabenazine | Parent Compound | Effective VMAT2 inhibitor but has a short half-life and complex metabolism. | Metabolized to active dihydrotetrabenazine isomers and other metabolites. nih.gov |
| Valbenazine | L-valine ester prodrug of (+)-α-dihydrotetrabenazine. | Improves pharmacokinetic profile, allowing for once-daily administration. nih.gov | Hydrolyzed to the active metabolite, (+)-α-HTBZ. nih.gov |
| Deutetrabenazine | Deuterium substitution at the methoxy (B1213986) groups. | Slows metabolism by CYP450 enzymes, leading to a longer half-life and potentially fewer side effects. nih.gov | More stable against enzymatic degradation, resulting in lower dosing frequency. nih.gov |
| (2R,3R,11bR)-Dihydrotetrabenazine D-Valine | D-valine ester prodrug of (+)-α-dihydrotetrabenazine. | Hypothetical: To achieve a distinct pharmacokinetic profile compared to the L-valine ester. | Expected to be hydrolyzed to the active (+)-α-HTBZ metabolite; specific enzymatic pathway and rate would require investigation. |
Development of Advanced In Silico Screening and Design Strategies
The recent elucidation of the cryo-electron microscopy (cryo-EM) structure of human VMAT2 bound to tetrabenazine is a landmark achievement that revolutionizes the potential for rational drug design. elifesciences.orgbiorxiv.org This high-resolution structural information provides a precise blueprint for developing new and improved VMAT2 inhibitors.
Future computational strategies will likely involve:
Structure-Based Virtual Screening: Using the VMAT2 structure, vast chemical libraries can be screened in silico to identify novel scaffolds that fit within the tetrabenazine binding pocket. elifesciences.orgnih.gov This approach is far more efficient than traditional high-throughput screening.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between ligands like (2R,3R,11bR)-Dihydrotetrabenazine D-Valine and the VMAT2 transporter over time. elifesciences.orgnih.gov These simulations can predict binding stability, identify key amino acid interactions, and elucidate the conformational changes VMAT2 undergoes during transport and inhibition. biorxiv.org
Fragment-Based Drug Design: This technique involves identifying small chemical fragments that bind to specific sub-pockets of the VMAT2 binding site. These fragments can then be computationally linked or grown to create novel, high-affinity ligands.
Table 2: Application of In Silico Techniques for VMAT2 Inhibitor Design
| Technique | Description | Application to Dihydrotetrabenazine Derivatives |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.gov | To screen and rank potential new derivatives based on their predicted binding affinity and pose within the VMAT2 active site. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess the stability of the ligand-protein complex. elifesciences.org | To confirm the stability of the docked pose, analyze detailed interactions, and understand how modifications (e.g., D-Valine ester) affect binding dynamics. biorxiv.org |
| ADMET Prediction | Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. nih.gov | To filter out candidates with poor drug-like properties early in the design process, prioritizing derivatives with favorable pharmacokinetics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the active site with high-level quantum mechanics and the rest of the protein with classical molecular mechanics for highly accurate binding energy calculations. | To refine binding energy predictions for top-ranked candidates and gain precise insights into electronic interactions critical for affinity. |
Unexplored Biochemical Pathways and Cellular Responses
While the primary mechanism of dihydrotetrabenazine is the inhibition of VMAT2-mediated monoamine transport, the full spectrum of its cellular effects may not be completely understood. nih.govresearchgate.net The depletion of vesicular monoamines is a significant cellular event that could trigger a cascade of adaptive responses.
Promising areas for future investigation include:
Mitochondrial Function: Monoamine metabolism is intrinsically linked to mitochondrial processes. For instance, monoamine oxidase (MAO), which degrades unpackaged monoamines, is located on the outer mitochondrial membrane. Future studies could explore whether chronic VMAT2 inhibition and the resulting cytosolic accumulation of monoamines impact mitochondrial health, reactive oxygen species (ROS) production, or cellular bioenergetics. nih.gov
Gene Expression and Neuroplasticity: The nervous system can adapt to chronic drug exposure. Research using transcriptomics could investigate how long-term VMAT2 inhibition by derivatives like (2R,3R,11bR)-Dihydrotetrabenazine D-Valine alters the expression of genes related to neurotransmitter receptors, signaling pathways, and synaptic plasticity.
Autophagy and Protein Homeostasis: VMAT2 plays a role in sequestering cytoplasmic toxins. researchgate.net Investigating whether its inhibition affects cellular housekeeping processes like autophagy, which is responsible for clearing damaged organelles and misfolded proteins, could reveal novel aspects of its long-term cellular impact.
By exploring these less-traveled avenues, researchers may uncover new mechanisms that contribute to the therapeutic efficacy of dihydrotetrabenazine derivatives and potentially identify new indications for their use.
Q & A
Q. What comparative advantages does this compound offer over valbenazine in preclinical studies?
- Methodology : Profile selectivity using panels of monoamine transporters (VMAT1, SERT, DAT). In tardive dyskinesia models, compare dose-response curves for symptom reduction and extrapyramidal side effects. Valbenazine’s prodrug design may reduce first-pass metabolism but requires enzymatic activation, complicating mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
